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Introduction
Kamillosan® is a well-established herbal medicinal product derived from a specially bred and

patented chamomile variety, Manzana chamomile.[1] Its therapeutic applications are primarily

attributed to the anti-inflammatory, wound-healing, and bacteriostatic properties of its

constituent active ingredients.[2] Key bioactive components of chamomile include flavonoids

like apigenin and its glucosides, and terpenoids such as α-bisabolol and matricine.[3][4]

Fibroblasts are pivotal cells in the wound healing cascade, responsible for synthesizing the

extracellular matrix and facilitating tissue repair.[5] Their proliferation and migration are critical

for efficient wound closure. This technical guide provides an in-depth analysis of the current

scientific evidence regarding the impact of Kamillosan's key constituents on fibroblast

proliferation and migration, based on available preclinical data. It is important to note that while

Kamillosan's wound-healing properties are recognized, there is a scarcity of research directly

investigating the effects of the complete Kamillosan® formulation on fibroblast behavior in

vitro. Therefore, this guide will focus on the documented effects of its principal active

ingredients, namely chamomile extract and apigenin, to infer the potential mechanisms of

Kamillosan®.
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The following tables summarize the quantitative data from studies investigating the effects of

chamomile extract and its active constituent, apigenin, on fibroblast proliferation.

Table 1: Effect of Chamomile Extract on Fibroblast Proliferation

Treatmen
t Group

Concentr
ation

Assay Cell Type Duration Outcome Citation

Chamomile

Extract

Not

Specified
Cell Count

Human

Fibroblasts
24 hours

101.8 ±

13.6% of

control

[6]

Chamomile

Extract

Not

Specified
Cell Count

Human

Fibroblasts
48 hours

118.6 ±

39.8% of

control

[6]

Table 2: Effect of Apigenin on Fibroblast Proliferation

Treatmen
t Group

Concentr
ation

Assay Cell Type Duration Outcome Citation

Apigenin
1, 5, 10, 20

µM

Not

Specified

Renal

Fibroblasts

(NRK-49F)

24 hours

Dose-

dependent

inhibition of

proliferatio

n

[7]

Apigenin

Different

Concentrati

ons

CCK-8 &

EdU

Human

Fibroblasts
24 hours

Concentrati

on-

dependent

inhibition of

viability

and

proliferatio

n

[8]
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Detailed methodologies for the key experiments cited in the literature to assess fibroblast

proliferation and migration are provided below.

MTT Assay for Cell Viability and Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

[9][10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes

that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10] The amount of

formazan produced is directly proportional to the number of viable cells.

Protocol:

Fibroblasts are seeded in a 96-well plate at a density of 1.0 x 10^4 cells/well and

incubated for 24 hours.[11]

The culture medium is replaced with medium containing various concentrations of the test

substance (e.g., chamomile extract or apigenin) and incubated for a specified period (e.g.,

24, 48, or 72 hours).[12]

Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and

the plate is incubated for 4 hours at 37°C.[11][12]

The medium containing MTT is then removed, and 100 µL of a solubilizing agent, such as

dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[11]

The absorbance is measured using a microplate spectrophotometer at a wavelength of

570 nm.[11]

BrdU Assay for DNA Synthesis
The BrdU (5-bromo-2'-deoxyuridine) assay is a method to quantify cell proliferation by

measuring the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized

DNA during the S-phase of the cell cycle.

Principle: Incorporated BrdU is detected using specific monoclonal antibodies.
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Protocol:

Fibroblasts are cultured in the presence of the test substance for the desired duration.

BrdU labeling solution is added to the culture medium, and the cells are incubated for 1-24

hours to allow for BrdU incorporation.

The cells are then fixed, and the DNA is denatured, typically using an acid solution like

hydrochloric acid, to expose the incorporated BrdU.[13][14]

The cells are subsequently incubated with a primary antibody specific to BrdU, followed by

a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) or a

fluorescent dye.[15]

The signal is then quantified using a spectrophotometer or visualized by microscopy.

Scratch (Wound Healing) Assay for Cell Migration
The scratch assay is a widely used in vitro method to study collective cell migration.[16]

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells, and the rate at

which the cells migrate to close the gap is monitored over time.[16]

Protocol:

Fibroblasts are seeded in a culture plate and grown to form a confluent monolayer.[17]

A sterile pipette tip or a specialized tool is used to create a linear scratch in the monolayer.

[18]

The debris is washed away, and fresh medium containing the test substance is added.[18]

The closure of the scratch is monitored and imaged at regular intervals (e.g., every 4-8

hours) using a phase-contrast microscope.[18]

The rate of wound closure is quantified by measuring the area or width of the scratch over

time.
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Boyden Chamber (Transwell) Assay for Chemotaxis
The Boyden chamber assay is a common method for evaluating cell migration in response to a

chemoattractant.[19]

Principle: The assay uses a chamber with two compartments separated by a microporous

membrane. Cells are placed in the upper compartment, and a chemoattractant is placed in

the lower compartment. The number of cells that migrate through the pores to the lower side

of the membrane is quantified.[20]

Protocol:

A cell culture insert with a specific pore size (e.g., 8 µm for fibroblasts) is placed in a well

of a culture plate.[21][22]

The lower chamber is filled with medium containing the potential chemoattractant.

A suspension of fibroblasts is added to the upper chamber.[21]

The plate is incubated for a sufficient time to allow for cell migration (e.g., 24 hours).[21]

The non-migrated cells on the upper surface of the membrane are removed.

The cells that have migrated to the lower surface of the membrane are fixed, stained, and

counted under a microscope.

Signaling Pathways and Visualizations
The effects of chamomile's active constituents, particularly apigenin, on fibroblast behavior

appear to be mediated through various signaling pathways.

Apigenin's Inhibitory Effect on Fibroblast Proliferation
via Wnt/β-catenin Pathway
Studies have shown that apigenin can inhibit fibroblast proliferation by suppressing the Wnt3a/

β-catenin signaling pathway.[23][24]
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Caption: Apigenin inhibits fibroblast proliferation by downregulating the Wnt3a/β-catenin

pathway.

Apigenin's Regulation of Fibroblast Proliferation and
Differentiation via AKT/GSK3β Pathway
Apigenin has also been shown to inhibit the proliferation and differentiation of cardiac

fibroblasts by disrupting the phosphorylation of AKT and GSK3β.[25]
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Caption: Apigenin modulates fibroblast activity through the AKT/GSK3β signaling cascade.

Chamomile's Cytoprotective Effect via ERK-Nrf2
Signaling
Aqueous chamomile extract has been demonstrated to augment cellular antioxidant defense by

inducing heme oxygenase-1 (HO-1) through the ERK-Nrf2-ARE signaling pathway, thereby

protecting cells from oxidative stress.[26] While this study was conducted in macrophages, this

pathway is relevant to fibroblast biology, particularly in the context of wound healing.
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Caption: Chamomile extract enhances cellular antioxidant defense via the ERK-Nrf2 pathway.

Experimental Workflow for Assessing Fibroblast
Proliferation
The following diagram illustrates a typical experimental workflow for evaluating the effect of a

test compound on fibroblast proliferation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1166676?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed Fibroblasts
in 96-well plate

Incubate 24h

Treat with
Test Compound

Incubate for
24/48/72h

Perform Proliferation Assay
(e.g., MTT or BrdU)

Analyze Data

Click to download full resolution via product page

Caption: A generalized workflow for in vitro fibroblast proliferation assays.

Discussion and Conclusion
The available evidence suggests that the active constituents of Kamillosan®, particularly

chamomile extract and apigenin, can modulate fibroblast activity. Apigenin has been shown to

inhibit fibroblast proliferation in a dose-dependent manner by interfering with key signaling

pathways such as Wnt/β-catenin and AKT/GSK3β.[23][24][25] This anti-proliferative effect

could be beneficial in conditions characterized by excessive fibrosis.
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Conversely, one study indicated that a chamomile extract preparation could slightly increase

fibroblast numbers, though not to a statistically significant degree when compared to the

control.[6] This discrepancy may be attributable to variations in the concentration of active

ingredients in different chamomile extracts, the specific experimental conditions, or the complex

interplay of various compounds within the extract. It is plausible that at lower concentrations,

chamomile may support cell proliferation, while at higher concentrations of certain components

like apigenin, an inhibitory effect becomes dominant.

Furthermore, the cytoprotective effects of chamomile mediated by the ERK-Nrf2 pathway could

contribute to a healthier cellular environment, which is conducive to proper wound healing.[26]

While there is a lack of direct evidence on the effect of Kamillosan® on fibroblast migration,

the modulation of pathways involved in cell proliferation and the known wound-healing

properties of chamomile suggest a potential influence on this process.[27][28]

In conclusion, the active ingredients within Kamillosan® have demonstrated the potential to

influence fibroblast proliferation through defined signaling pathways. However, further research

is imperative to elucidate the precise effects of the complete Kamillosan® formulation on both

fibroblast proliferation and migration. Such studies would provide a more comprehensive

understanding of its mechanism of action in wound healing and could pave the way for its

optimized use in clinical settings. Future investigations should focus on dose-response studies

using standardized Kamillosan® extracts and employ a combination of proliferation and

migration assays to build a complete picture of its impact on fibroblast biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mainphar.com [mainphar.com]

2. mims.com [mims.com]

3. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://ceji.termedia.pl/Effects-of-chlorhexidine-essential-oils-and-herbal-medicines-Salvia-Chamomile-Calendula-on-human-fibroblast-in-vitro-,10,27503,1,1.html
https://aacrjournals.org/cancerres/article/72/8_Supplement/2594/579387/Abstract-2594-Chamomile-Matricaria-chamomilla-L
https://www.benchchem.com/product/b1166676?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9354992/
https://www.semanticscholar.org/paper/%5BEffect-of-chamomile-on-wound-healing--a-clinical-Glowania-Raulin/55e8be81d8caa76769c6bf719116cd23ccf44975
https://www.benchchem.com/product/b1166676?utm_src=pdf-body
https://www.benchchem.com/product/b1166676?utm_src=pdf-body
https://www.benchchem.com/product/b1166676?utm_src=pdf-body
https://www.benchchem.com/product/b1166676?utm_src=pdf-custom-synthesis
https://mainphar.com/kamillosan-concentrate-30-ml-00565073-en
https://www.mims.com/philippines/drug/info/kamillosan-m?type=full
https://www.researchgate.net/publication/5905321_Antiproliferative_and_Apoptotic_Effects_of_Chamomile_Extract_in_Various_Human_Cancer_Cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Polyherbal combination for wound healing: Matricaria chamomilla L. and Punica granatum
L - PMC [pmc.ncbi.nlm.nih.gov]

5. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for
a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]

6. Effects of chlorhexidine, essential oils and herbal medicines (Salvia, Chamomile,
Calendula) on human fibroblast in vitro [ceji.termedia.pl]

7. benthamdirect.com [benthamdirect.com]

8. scispace.com [scispace.com]

9. MTT assay protocol | Abcam [abcam.com]

10. merckmillipore.com [merckmillipore.com]

11. researchgate.net [researchgate.net]

12. benchchem.com [benchchem.com]

13. creative-bioarray.com [creative-bioarray.com]

14. creative-diagnostics.com [creative-diagnostics.com]

15. media.cellsignal.com [media.cellsignal.com]

16. clyte.tech [clyte.tech]

17. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch
Assay | MDPI [mdpi.com]

18. med.virginia.edu [med.virginia.edu]

19. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]

20. researchgate.net [researchgate.net]

21. Stimulation of Skin and Wound Fibroblast Migration by Mesenchymal Stem Cells Derived
from Normal Donors and Chronic Wound Patients - PMC [pmc.ncbi.nlm.nih.gov]

22. Cell Migration & Invasion Assays [sigmaaldrich.com]

23. Apigenin inhibits fibroblast proliferation and reduces epidural fibrosis by regulating
Wnt3a/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

24. Apigenin inhibits fibroblast proliferation and reduces epidural fibrosis by regulating
Wnt3a/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

25. Apigenin inhibits proliferation and differentiation of cardiac fibroblasts through
AKT/GSK3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

26. aacrjournals.org [aacrjournals.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8149548/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8149548/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7211158/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7211158/
https://ceji.termedia.pl/Effects-of-chlorhexidine-essential-oils-and-herbal-medicines-Salvia-Chamomile-Calendula-on-human-fibroblast-in-vitro-,10,27503,1,1.html
https://ceji.termedia.pl/Effects-of-chlorhexidine-essential-oils-and-herbal-medicines-Salvia-Chamomile-Calendula-on-human-fibroblast-in-vitro-,10,27503,1,1.html
https://www.benthamdirect.com/content/journals/cpb/10.2174/1389201021666200320140908
https://scispace.com/pdf/apigenin-inhibits-fibroblast-proliferation-and-reduces-3gxp6ua1g2.pdf
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://www.researchgate.net/figure/MTT-assay-for-the-percentage-of-viable-fibroblast-cells-treated-with-extract-for-24-h_fig3_273766485
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Assessing_Levomecol_s_Effect_on_Fibroblast_Proliferation.pdf
https://www.creative-bioarray.com/support/brdu-protocol.htm
https://www.creative-diagnostics.com/brdu-staining-protocol.htm
https://media.cellsignal.com/pdf/6813.pdf
https://www.clyte.tech/post/how-to-do-wound-healing-scratch-assay-for-cell-migration-analysis
https://www.mdpi.com/2409-9279/6/5/87
https://www.mdpi.com/2409-9279/6/5/87
https://med.virginia.edu/otolaryngology/wp-content/uploads/sites/244/2020/06/Scratch-Assay-protocol.pdf
https://www.merckmillipore.com/INTL/en/life-science-research/antibodies-assays/assays-overview/cell-invasion-migration-assays/boyden-chamber-technique/I0qb.qB.KSMAAAFANtY.1ZcQ,nav
https://www.researchgate.net/publication/8150580_Boyden_Chamber_Assay
https://pmc.ncbi.nlm.nih.gov/articles/PMC3659842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3659842/
https://www.sigmaaldrich.com/JP/ja/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/cell-based-assays/cell-migration-invasion-assays
https://pmc.ncbi.nlm.nih.gov/articles/PMC6694561/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6694561/
https://pubmed.ncbi.nlm.nih.gov/31412883/
https://pubmed.ncbi.nlm.nih.gov/31412883/
https://pubmed.ncbi.nlm.nih.gov/38964628/
https://pubmed.ncbi.nlm.nih.gov/38964628/
https://aacrjournals.org/cancerres/article/72/8_Supplement/2594/579387/Abstract-2594-Chamomile-Matricaria-chamomilla-L
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


27. The potential application of natural products in cutaneous wound healing: A review of
preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

28. [Effect of chamomile on wound healing--a clinical double-blind study]. | Semantic Scholar
[semanticscholar.org]

To cite this document: BenchChem. [Kamillosan's Impact on Fibroblast Proliferation and
Migration: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1166676#kamillosan-s-impact-on-fibroblast-
proliferation-and-migration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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